molecular formula C24H50N2 B14639457 (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene CAS No. 53867-49-5

(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene

Katalognummer: B14639457
CAS-Nummer: 53867-49-5
Molekulargewicht: 366.7 g/mol
InChI-Schlüssel: MVRIRROLFPGDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is an organic compound characterized by its unique diazene functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazene formation while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-Bis[5-(methyl)nonan-5-yl]diazene
  • (E)-Bis[5-(ethyl)nonan-5-yl]diazene
  • (E)-Bis[5-(butyl)nonan-5-yl]diazene

Uniqueness

(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

53867-49-5

Molekularformel

C24H50N2

Molekulargewicht

366.7 g/mol

IUPAC-Name

bis(5-propan-2-ylnonan-5-yl)diazene

InChI

InChI=1S/C24H50N2/c1-9-13-17-23(21(5)6,18-14-10-2)25-26-24(22(7)8,19-15-11-3)20-16-12-4/h21-22H,9-20H2,1-8H3

InChI-Schlüssel

MVRIRROLFPGDRX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCCC)(C(C)C)N=NC(CCCC)(CCCC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.